Colazal
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of balsalazide begins with the coupling of para-aminobenzoic acid and glycine to form 4-amino hippuric acid. This intermediate is then treated with nitrous acid to produce the diazonium salt. The diazonium salt reacts with salicylic acid at the position para to the phenol group, resulting in the formation of balsalazide .
Industrial Production Methods
In industrial settings, the synthesis of balsalazide follows a similar route but is optimized for large-scale production. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Colazal undergoes several types of chemical reactions, including:
Hydrolysis: In the gastrointestinal tract, this compound is hydrolyzed by bacterial azoreductases to release mesalazine.
Oxidation and Reduction: The azo bond in this compound can undergo reduction, leading to the release of mesalazine.
Common Reagents and Conditions
Hydrolysis: This reaction occurs under physiological conditions in the presence of bacterial enzymes.
Reduction: The reduction of the azo bond is facilitated by the anaerobic conditions in the colon.
Major Products Formed
The primary product formed from the hydrolysis and reduction of this compound is mesalazine, which exerts the therapeutic effects in the treatment of ulcerative colitis .
Scientific Research Applications
Colazal has several scientific research applications, including:
Mechanism of Action
Colazal works by reducing intestinal inflammation. It prevents the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it inhibits the activation of immune cells like T-cells and macrophages . The active component, mesalazine, exerts its anti-inflammatory effects locally in the gastrointestinal tract rather than systemically .
Comparison with Similar Compounds
Similar Compounds
Mesalazine (5-aminosalicylic acid): The active component released from Colazal.
Sulfasalazine: Another prodrug that releases mesalazine but has a different side effect profile.
Olsalazine: A dimer of mesalazine that is also used to treat ulcerative colitis.
Uniqueness of this compound
This compound’s uniqueness lies in its ability to deliver mesalazine directly to the large intestine, bypassing the small intestine. This targeted delivery reduces systemic side effects and enhances the therapeutic efficacy in the treatment of ulcerative colitis .
Properties
IUPAC Name |
disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate;dihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2/q;2*+1;;/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCNKOBSQURQOZ-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.O.O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3Na2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150399-21-6 |
Source
|
Record name | Balsalazide disodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150399216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BALSALAZIDE DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XL6BJI034 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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